quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate
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Overview
Description
8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE is a complex organic compound with the molecular formula C22H16N4O2S and a molecular weight of 400.46 g/mol . This compound features a quinoline core structure substituted with a nitrophenyl and phenylhydrazinylidene moiety, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE typically involves the condensation of 4-nitrobenzaldehyde with 2-phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 8-mercaptoquinoline under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Scientific Research Applications
8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the nitrophenyl and phenylhydrazinylidene moieties can interact with various enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a nitrogen-containing heterocyclic ring.
8-Hydroxyquinoline: A hydroxyl-substituted quinoline with antimicrobial properties.
4-Nitroquinoline: A nitro-substituted quinoline with potential biological activities.
Uniqueness
8-{[(E)-(4-NITROPHENYL)(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]SULFANYL}QUINOLINE is unique due to its combination of a quinoline core with nitrophenyl and phenylhydrazinylidene moieties, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H16N4O2S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
quinolin-8-yl (1E)-N-anilino-4-nitrobenzenecarboximidothioate |
InChI |
InChI=1S/C22H16N4O2S/c27-26(28)19-13-11-17(12-14-19)22(25-24-18-8-2-1-3-9-18)29-20-10-4-6-16-7-5-15-23-21(16)20/h1-15,24H/b25-22+ |
InChI Key |
ZSMVCPDJQWLLMS-YYDJUVGSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/SC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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